molecular formula C23H25NO3 B2454191 2-[(3,4-Dimethoxybenzyl)amino]-1,1-diphenyl-1-ethanol CAS No. 321432-74-0

2-[(3,4-Dimethoxybenzyl)amino]-1,1-diphenyl-1-ethanol

Cat. No.: B2454191
CAS No.: 321432-74-0
M. Wt: 363.457
InChI Key: ZMBWAOYIUDTICH-UHFFFAOYSA-N
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Description

2-[(3,4-Dimethoxybenzyl)amino]-1,1-diphenyl-1-ethanol is a chemical compound known for its unique structure and properties It features a combination of a dimethoxybenzyl group, an amino group, and a diphenylethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-Dimethoxybenzyl)amino]-1,1-diphenyl-1-ethanol typically involves the reaction of 3,4-dimethoxybenzylamine with diphenylacetaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-[(3,4-Dimethoxybenzyl)amino]-1,1-diphenyl-1-ethanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines .

Scientific Research Applications

2-[(3,4-Dimethoxybenzyl)amino]-1,1-diphenyl-1-ethanol has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(3,4-Dimethoxybenzyl)amino]-1,1-diphenyl-1-ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-[(3,4-Dimethoxybenzyl)amino]-1,1-diphenyl-1-ethanol include:

Uniqueness

Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various fields of research .

Properties

IUPAC Name

2-[(3,4-dimethoxyphenyl)methylamino]-1,1-diphenylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO3/c1-26-21-14-13-18(15-22(21)27-2)16-24-17-23(25,19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-15,24-25H,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMBWAOYIUDTICH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNCC(C2=CC=CC=C2)(C3=CC=CC=C3)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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